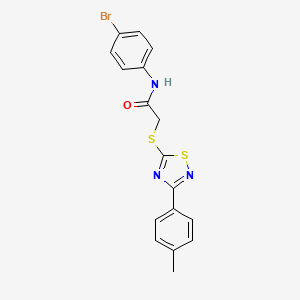

N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDBJQYRUSWRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-bromoaniline with p-tolyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be used for the reduction of the bromophenyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in combating microbial resistance. Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, a study evaluated the in vitro antimicrobial activity of synthesized derivatives using a turbidimetric method, revealing that certain compounds derived from thiadiazole scaffolds demonstrated effective inhibition against a range of pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound d1 | Effective | Moderate |

| Compound d2 | High efficacy | Low efficacy |

| Compound d3 | Moderate | Effective |

Anticancer Research

N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay has been employed to assess the cytotoxicity of these compounds, with some demonstrating significant activity against cancer cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound d6 | MCF7 | 15.4 |

| Compound d7 | MCF7 | 10.2 |

| Compound d8 | Other cancer types | 25.0 |

Molecular Docking and Drug Design

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets. This computational approach allows researchers to predict how well a compound can bind to a specific receptor, which is crucial for drug design. For example, studies using Schrodinger software have demonstrated favorable binding modes for certain thiadiazole derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure significantly influence the biological activity of these compounds. The presence of specific substituents on the aromatic rings has been correlated with enhanced antimicrobial and anticancer activities. For instance, compounds bearing halogen substituents like bromine have shown superior efficacy compared to their unsubstituted counterparts .

Future Directions and Conclusion

The ongoing research into N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide highlights its potential as a lead compound in drug development for treating infections and cancer. Future studies focusing on optimizing its chemical structure could lead to the discovery of more potent derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Heterocycle Core: The 1,2,4-thiadiazole core in the target compound provides distinct electronic properties compared to triazinoindole (e.g., compound 26 in ) or pyrimidine (e.g., anticonvulsant lead compound in ). Sulfur in the thiadiazole may enhance lipophilicity and membrane permeability.

- Substituent Effects : The p-tolyl group (methyl-substituted phenyl) at position 3 may improve metabolic stability compared to bulkier substituents like pyridinyl or furyl in triazole analogs (e.g., ).

- Acetamide Modifications: The 4-bromophenyl group is a common pharmacophore across analogs, suggesting its role in target binding. Replacing bromine with other halogens (e.g., fluorine in ) or substituents (e.g., phenoxy in ) alters activity profiles.

Pharmacological Activity Comparison

Activity Trends :

- Anticonvulsant Activity : The pyrimidine-containing analog shows potent activity due to electron-withdrawing groups enhancing target (e.g., sodium channel) interactions.

- Antimycobacterial Activity : Thiophene-containing analogs (e.g., ) demonstrate the importance of planar heterocycles for disrupting bacterial membranes.

- Target Compound Potential: The thiadiazole-thioacetamide scaffold may exhibit dual activity, leveraging bromophenyl for target affinity and p-tolyl for metabolic stability.

Key Insights :

Structural and Crystallographic Insights

- Dihedral Angles: In N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide , the dihedral angle between the thiadiazole and benzene rings is 86.82°, suggesting a non-planar conformation that may influence protein binding.

Biological Activity

N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide represents a novel compound within the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be defined as follows:

- Chemical Formula : C15H12BrN3S

- Molecular Weight : 348.24 g/mol

- Functional Groups : The presence of a bromophenyl group and a thiadiazole moiety contributes to its biological activity.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit key enzymes involved in bacterial metabolism. The introduction of the bromophenyl group enhances lipophilicity, potentially improving membrane penetration.

-

Research Findings :

- In vitro studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The minimum inhibitory concentration (MIC) values for some thiadiazole derivatives have been reported as low as 32.6 µg/mL, indicating potent activity compared to standard antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | TBD | TBD |

| Reference Compound (Ampicillin) | 64 | E. coli |

Anticancer Activity

- Cytotoxicity Studies : Recent evaluations have demonstrated that thiadiazole derivatives can selectively inhibit cancer cell proliferation. For instance, compounds similar to N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibited IC50 values in the micromolar range against various cancer cell lines such as K562 (chronic myelogenous leukemia) .

-

Case Studies :

- A study reported that certain thiadiazole derivatives showed selective cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

- Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell signaling pathways related to tumor growth .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| K562 | 7.4 | Doxorubicin |

| HCT116 (Colon) | 4.36 | TBD |

Other Biological Activities

- Antiviral Properties : Some studies indicate that thiadiazole derivatives may also exhibit antiviral activity by inhibiting viral replication mechanisms .

- Anti-inflammatory Effects : Preliminary research has suggested potential anti-inflammatory properties due to the modulation of inflammatory cytokine production .

Q & A

Q. Methodology :

- Step 1 : React 2-amino-4-(4-bromophenyl)thiazole with chloroacetyl chloride in dimethylformamide (DMF) to form the acetamide backbone .

- Step 2 : Introduce the 1,2,4-thiadiazole moiety via a nucleophilic substitution reaction using 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions (e.g., K₂CO₃ in acetone) .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Q. Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement, particularly for resolving disorder in the thiadiazole ring .

- Spectroscopic techniques :

Basic: What computational methods are suitable for analyzing its electronic properties?

Q. Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, electrostatic potential (MESP), and charge distribution .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) based on the thiadiazole-thioacetamide scaffold .

Basic: How can researchers evaluate its potential biological activity?

Q. Methodology :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The thiadiazole and acetamide moieties are associated with antiproliferative activity .

- Enzyme inhibition : Test inhibitory effects on CDK5/p25 or other kinases, given structural similarities to ATP-competitive inhibitors .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodology :

- Modify substituents : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Vary the core : Substitute the thiadiazole ring with oxadiazole or triazole to compare potency and selectivity .

Advanced: What challenges arise in resolving crystallographic disorder in its X-ray structure?

Q. Methodology :

- Twinning analysis : Use PLATON to detect twinning and refine data with SHELXL’s TWIN/BASF commands .

- Disorder modeling : Assign partial occupancy to overlapping atoms (e.g., sulfur in thiadiazole) and apply restraints to thermal parameters .

Advanced: How to address contradictions in reaction yields reported across studies?

Q. Methodology :

- Parameter optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, DMF may enhance nucleophilicity compared to THF .

- Byproduct analysis : Characterize side products via LC-MS to identify competing reaction pathways (e.g., hydrolysis of chloroacetyl chloride) .

Advanced: How to assess its stability under varying storage conditions?

Q. Methodology :

- Accelerated degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC at 254 nm .

- Degradant identification : Isolate degradants using prep-HPLC and characterize via NMR/MS to propose degradation pathways .

Advanced: What analytical techniques ensure purity for in vivo studies?

Q. Methodology :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 220 nm and 280 nm. Purity criteria: ≥98% .

- Elemental analysis : Confirm C, H, N, S content with ≤0.4% deviation from theoretical values .

Advanced: How to optimize reaction conditions for large-scale synthesis?

Q. Methodology :

- Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., thiadiazole ring closure) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Advanced: What mechanistic insights exist for its synthetic pathways?

Q. Methodology :

- Kinetic studies : Use in situ IR spectroscopy to monitor intermediate formation (e.g., thiolate anion attack on chloroacetamide) .

- Isotopic labeling : Introduce ¹³C at the acetamide carbonyl to trace reaction intermediates via NMR .

Advanced: How to predict and mitigate toxicity risks in preclinical studies?

Q. Methodology :

- In silico toxicity : Use ADMET Predictor™ to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., bromophenyl group) .

- In vitro assays : Test mitochondrial toxicity (JC-1 assay) and genotoxicity (Ames test) .

Advanced: What strategies improve solubility for pharmacokinetic studies?

Q. Methodology :

- Salt formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes and characterize via dynamic light scattering (DLS) .

Advanced: How to navigate intellectual property landscapes for novel derivatives?

Q. Methodology :

- Patent mining : Use SciFinder to identify prior art on thiadiazole-thioacetamide hybrids, focusing on kinase inhibitors .

- Freedom-to-operate (FTO) analysis : Partner with legal experts to assess claims in key patents (e.g., WO2016127984A1) .

Advanced: How to resolve spectral overlaps in complex NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.